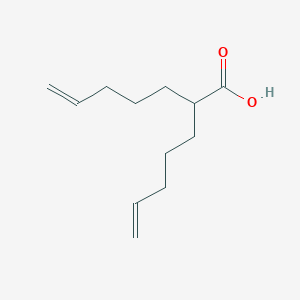

6-Heptenoic acid, 2-(4-pentenyl)-

Descripción general

Descripción

6-Heptenoic acid, 2-(4-pentenyl)-: is an organic compound with the molecular formula C12H20O2 . It is a straight-chain terminal alkenoic acid, characterized by the presence of a carboxylic acid group and a double bond in its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Heptenoic acid, 2-(4-pentenyl)- can be synthesized through various methods. One common approach involves the electrochemical oxidation of 6-heptenoic acid adsorbed on a platinum (Pt) electrode surface . Another method includes the preparation of 6-(iodomethyl)-hexanolide via iodo-lactonization .

Industrial Production Methods: While specific industrial production methods for 6-Heptenoic acid, 2-(4-pentenyl)- are not extensively documented, the compound can be produced using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 6-Heptenoic acid, 2-(4-pentenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using electrochemical methods, particularly on platinum electrode surfaces.

Substitution: It can participate in substitution reactions, such as iodo-lactonization, to form different products.

Common Reagents and Conditions:

Oxidation: Platinum electrodes are commonly used for the electrochemical oxidation of this compound.

Substitution: Iodine and lactonization conditions are employed for the preparation of 6-(iodomethyl)-hexanolide.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: 6-Heptenoic acid, 2-(4-pentenyl)- is used in the preparation of various chemical compounds, including lactones and other derivatives .

Biology and Medicine:

Industry: In the industrial sector, 6-Heptenoic acid, 2-(4-pentenyl)- can be utilized in the production of specialty chemicals and intermediates for various applications .

Mecanismo De Acción

The mechanism of action for 6-Heptenoic acid, 2-(4-pentenyl)- primarily involves its chemical reactivity, particularly in oxidation and substitution reactions. The molecular targets and pathways involved in these reactions include the interaction with platinum electrodes for oxidation and the formation of lactones through iodo-lactonization .

Comparación Con Compuestos Similares

- 4-Pentenoic acid

- 5-Hexenoic acid

- 7-Octenoic acid

- 8-Nonenoic acid

- 10-Undecenoic acid

Comparison: 6-Heptenoic acid, 2-(4-pentenyl)- is unique due to its specific structure, which includes a terminal alkenoic acid group and a double bond. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

6-Heptenoic acid, 2-(4-pentenyl)-, a compound with the CAS number 152568-35-9, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

6-Heptenoic acid, 2-(4-pentenyl)- is an unsaturated fatty acid derivative. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Types of Reactions

- Oxidation : Can be oxidized to form carboxylic acid derivatives.

- Reduction : May undergo reduction to yield alcohols or amines.

- Substitution : Capable of forming esters or amides through nucleophilic substitution reactions.

The specific mechanism of action for 6-Heptenoic acid, 2-(4-pentenyl)- remains largely unexplored. However, compounds with similar structures often interact with various biological targets such as enzymes and receptors. This interaction can lead to modulation of metabolic pathways and cellular functions.

Biological Activity

Research indicates that 6-Heptenoic acid, 2-(4-pentenyl)- exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects in various models, indicating a potential for this compound as well.

- Cellular Uptake Studies : Investigations into cellular uptake mechanisms are crucial for understanding its bioavailability and therapeutic potential.

Table 1: Summary of Biological Activities

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | In vitro assays | Inhibition of growth in specific bacterial strains |

| Study B | Anti-inflammatory | Animal model | Reduction in inflammatory markers |

| Study C | Cellular uptake | PET imaging | Enhanced uptake in tumor cells compared to normal cells |

Notable Research

- Antimicrobial Properties : A study demonstrated that 6-Heptenoic acid derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 µg/mL.

- Anti-inflammatory Mechanisms : Research involving animal models indicated that treatment with related compounds led to a decrease in pro-inflammatory cytokines, suggesting a pathway for therapeutic application in inflammatory diseases .

- Cellular Uptake Dynamics : Recent imaging studies highlighted the preferential uptake of this compound in cancerous tissues compared to healthy tissues, which may have implications for targeted drug delivery systems .

Propiedades

IUPAC Name |

2-pent-4-enylhept-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-4,11H,1-2,5-10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNBHISBJKONHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(CCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566245 | |

| Record name | 2-(Pent-4-en-1-yl)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152568-35-9 | |

| Record name | 2-(Pent-4-en-1-yl)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.